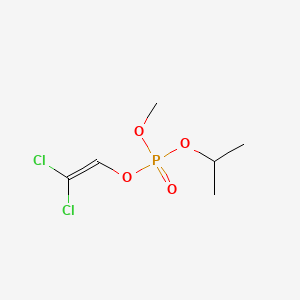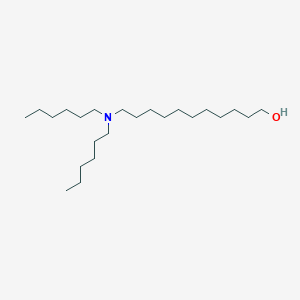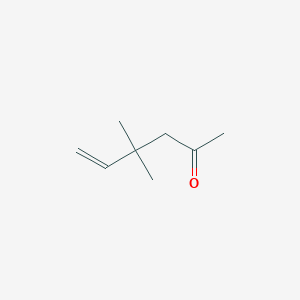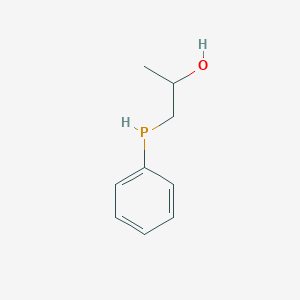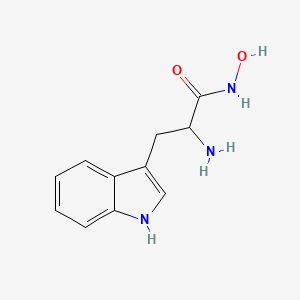
1-Phenoxypropan-2-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxypropan-2-yl propanoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of 1-phenoxypropan-2-ol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenoxypropan-2-yl propanoate can be synthesized through the esterification reaction between 1-phenoxypropan-2-ol and propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenoxypropan-2-yl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-phenoxypropan-2-ol and propanoic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 1-Phenoxypropan-2-ol and propanoic acid.
Reduction: 1-Phenoxypropan-2-ol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenoxypropan-2-yl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenoxypropan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1-phenoxypropan-2-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Phenoxypropan-2-yl propanoate can be compared with other similar esters, such as:
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a propanoate group.
1-Phenoxypropan-2-yl butanoate: Similar in structure but with a butanoate group instead of a propanoate group.
1-Phenoxypropan-2-yl formate: Similar in structure but with a formate group instead of a propanoate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different ester groups.
Propiedades
Número CAS |
5413-62-7 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-phenoxypropan-2-yl propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-12(13)15-10(2)9-14-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Clave InChI |
JGTRETARVZPHAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


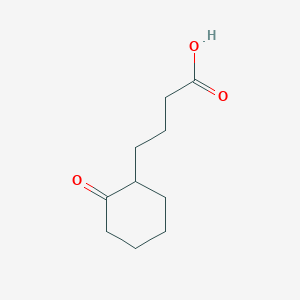
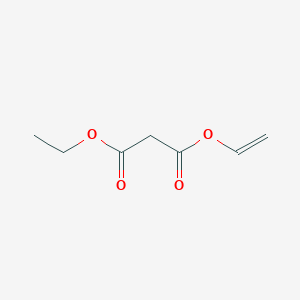
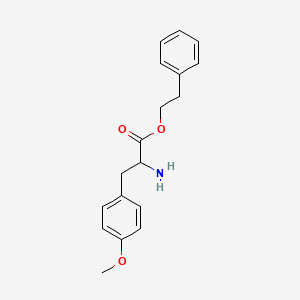
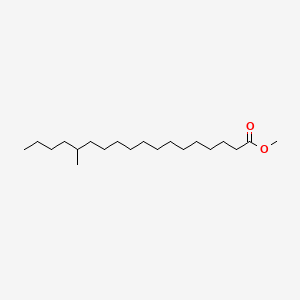

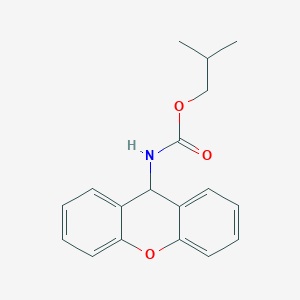
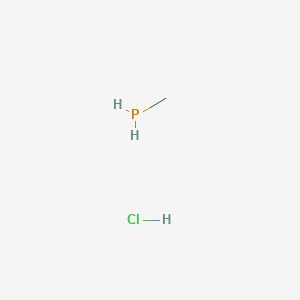
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
